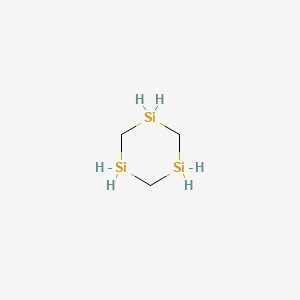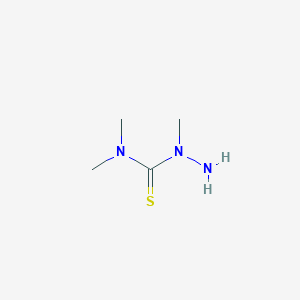![molecular formula C19H12Cl2F6N4O2 B12510746 1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core substituted with two pyridinylmethyl groups. The presence of trifluoromethyl and chloro substituents on the pyridine rings imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione typically involves multiple steps:
Formation of Pyridine Derivatives: The starting materials, 3-chloro-5-(trifluoromethyl)pyridine, are synthesized through halogenation reactions involving trifluoromethylation and chlorination of pyridine.
Alkylation: The pyridine derivatives are then alkylated with appropriate reagents to introduce the pyridinylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine and pyrimidine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or potassium permanganate.
Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and chloro groups enhance the compound’s binding affinity and specificity to these targets, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of the target compound.
Trifluoromethylpyridine Derivatives: These compounds share similar structural motifs and chemical properties.
Uniqueness
1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione is unique due to its dual pyridinylmethyl substitution on the pyrimidine core, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C19H12Cl2F6N4O2 |
|---|---|
Molekulargewicht |
513.2 g/mol |
IUPAC-Name |
1,3-bis[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12Cl2F6N4O2/c1-9-6-30(7-14-12(20)2-10(4-28-14)18(22,23)24)17(33)31(16(9)32)8-15-13(21)3-11(5-29-15)19(25,26)27/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
SOGADTGFPJPJNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)

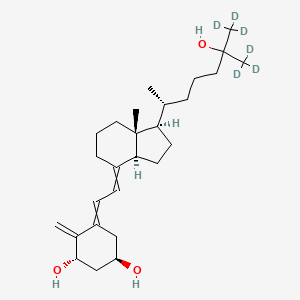
![N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B12510682.png)
![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)
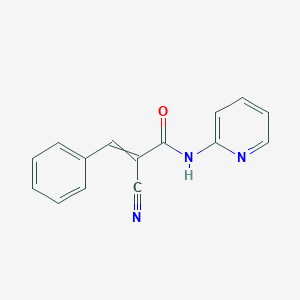
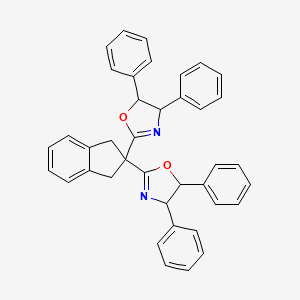

![7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)
![2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid](/img/structure/B12510726.png)
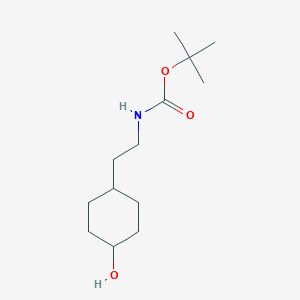
phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)
